N-Carbamoyl Carbamazepine
Overview
Description
N-Carbamoyl Carbamazepine, also known as 5-carbamoyl-5H-dibenz[b,f]azepine, is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in the treatment of epilepsy and neuropathic pain. It is also employed as an adjunctive treatment in schizophrenia and bipolar disorder .
Scientific Research Applications
N-Carbamoyl Carbamazepine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is extensively researched for its anticonvulsant and mood-stabilizing properties.
Industry: This compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Target of Action
N-Carbamoyl Carbamazepine, like its parent compound Carbamazepine, primarily targets voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential . Carbamazepine also has effects on serotonin systems , but the relevance to its antiseizure effects is uncertain .
Mode of Action
This compound, similar to Carbamazepine, binds preferentially to voltage-gated sodium channels, preventing them from opening . This stops the neuronal sodium current from gaining sufficient amplitude to depolarize the nerve and inhibits the repetitive neuronal firing that occurs during a seizure .
Biochemical Pathways
The major route of metabolism for Carbamazepine is conversion to CBZ 10,11-epoxide (CBZ-E) . This reaction is primarily catalyzed by CYP3A4 although CYP2C8 also plays a role, and involvement of CYP3A5 has also been suggested . The conversion of the Carbamazepine metabolite 3-hydroxycarbamazepine (3-OHCBZ) to the catechol 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) followed by subsequent oxidation to a reactive o-quinone species has been proposed as a possible bioactivation pathway in the pathogenesis of Carbamazepine-induced hypersensitivity .
Pharmacokinetics
Carbamazepine is fairly completely absorbed after oral doses, with an elimination half-life of about 35 hours (range 18 to 65 hours) . It is metabolized in the liver, primarily by CYP3A4, to active metabolites . Only a small fraction (about 5%) is excreted unchanged .
Result of Action
The result of Carbamazepine’s action is the control of seizures and the treatment of pain resulting from trigeminal neuralgia . It is also given to control the symptoms of bipolar disorder . Carbamazepine’s mechanism of action results in increased clearance of anticonvulsant drugs including itself, as well as phenytoin, valproate, lamotrigine, diazepam; this can result in breakthrough seizures .
Action Environment
Carbamazepine is often detected as an aquatic contaminant and can disrupt various behaviors of fishes . It is among the ten most frequent pharmaceuticals that occur in the aquatic systems, with known effects on inhabiting organisms, including bivalves . Bivalves are important species in coastal ecosystems, often exhibiting a dominant biomass within invertebrate communities .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoyl Carbamazepine can be synthesized through various methods. One common approach involves the reaction of iminostilbene with urea in a protonating medium . Another method includes the phosgenation of 5H-dibenz[b,f]azepine followed by amidation with ammonia in alcohol or ammonium hydroxide in toluene . These methods are designed to introduce the N-carbamoyl group efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorocarbonylation and subsequent ammonolysis of iminostilbene . These methods are preferred due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl Carbamazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Epoxide derivatives.
Reduction: Amines.
Substitution: Halogenated carbamazepine analogues.
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A structurally related compound with a ketone substitution at the 10-position.
Eslicarbazepine Acetate: A derivative with modifications at the 10,11-position on the dibenzazepine ring
Uniqueness
N-Carbamoyl Carbamazepine is unique due to its specific binding affinity for voltage-gated sodium channels and its broad spectrum of activity in treating various neurological disorders. Unlike its analogues, it has a well-established safety profile and is widely used in clinical practice .
Properties
IUPAC Name |
N-carbamoylbenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYQIRGCBFIMCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747287 | |
Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219170-51-0 | |
Record name | (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.